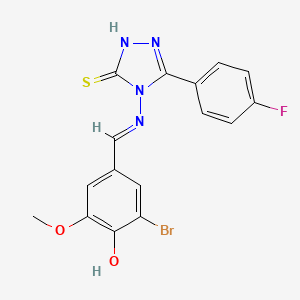

4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione family, characterized by a triazole core fused with a thione group and substituted with a Schiff base moiety. Its structure includes a 3-bromo-4-hydroxy-5-methoxybenzylidene group at position 4 and a 4-fluorophenyl group at position 2. The bromo, hydroxy, and methoxy substituents on the benzylidene ring likely enhance electronic interactions, while the 4-fluorophenyl group contributes steric and electronic effects. Such derivatives are often explored for biological activities, including antimicrobial and antifungal properties .

Properties

CAS No. |

578718-42-0 |

|---|---|

Molecular Formula |

C16H12BrFN4O2S |

Molecular Weight |

423.3 g/mol |

IUPAC Name |

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H12BrFN4O2S/c1-24-13-7-9(6-12(17)14(13)23)8-19-22-15(20-21-16(22)25)10-2-4-11(18)5-3-10/h2-8,23H,1H3,(H,21,25)/b19-8+ |

InChI Key |

YZROHNWJBUSBGB-UFWORHAWSA-N |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)Br)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides, when treated with formic acid or its derivatives, undergo cyclization to form 1,2,4-triazole-3-thiones. For example, reacting -amino--methylthiourea with formic acid yields 2-methyl-1,2,4-triazole-3-thione. Adapting this method, the 4-fluorophenyl-substituted thiosemicarbazide can be cyclized under acidic conditions. Typical reaction parameters include:

Post-Modification of Triazole Intermediates

An alternative approach involves deprotonating pre-synthesized triazoles (e.g., -phenyltriazole) with strong bases like lithium tert-butoxide, followed by sulfur insertion. This method, however, requires anhydrous conditions and offers limited regioselectivity, making it less favorable for complex substitutions like the 4-fluorophenyl group.

Formation of the Schiff Base Linkage

The final step involves condensing the amino group of the triazole-thione with 3-bromo-4-hydroxy-5-methoxybenzaldehyde to form the Schiff base.

Reaction Conditions

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the triazole amine on the aldehyde carbonyl, followed by dehydration to form the imine () linkage. The electron-withdrawing bromo and methoxy groups on the benzaldehyde enhance electrophilicity, accelerating condensation.

Optimization and Challenges

Regioselectivity in Cyclization

Cyclization of unsymmetrical thiosemicarbazides often yields regioisomeric mixtures. Using bulky substituents (e.g., 3-bromo-4-hydroxy-5-methoxybenzylidene) biases the reaction toward the desired isomer, as steric effects direct ring closure.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the final compound.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves regioisomers.

Structural Characterization

Spectroscopic Analysis

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization | 4-fluorophenylthiosemicarbazide | 68 | 98 | One-pot synthesis |

| Post-Modification | Bromo-triazole-thione | 55 | 95 | Flexibility in substitution |

| Schiff Base Condensation | Triazole-thione + aldehyde | 82 | 99 | High regioselectivity |

Chemical Reactions Analysis

Types of Reactions

2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted phenols.

Scientific Research Applications

2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-BR-4-(((3-(4-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is not well-documented. it is likely to interact with molecular targets through its functional groups, such as the triazole ring and mercapto group, which can form strong interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and physicochemical properties of 1,2,4-triazole-5-thiones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF₃) in the 4-methoxy analog enhances fungicidal activity, likely due to increased electrophilicity .

- Hydrogen Bonding : The hydroxy group in the target compound and the 5-bromo-2-hydroxy analog may improve solubility and binding affinity via intermolecular H-bonds .

Physicochemical and Structural Properties

- Crystallography : The pyridin-2-yl analog () crystallizes in a planar conformation, while the 5-bromo-2-hydroxy analog () forms intramolecular H-bonds, stabilizing its structure. The target compound’s hydroxy group may similarly influence crystal packing .

- Solubility : Methoxy and hydroxy groups improve aqueous solubility compared to purely halogenated analogs (e.g., CAS 478254-49-8) .

Biological Activity

The compound 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 423.3 g/mol. The compound features a triazole ring, which is known for its biological significance, and incorporates various functional groups that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂BrFN₄O₂S |

| Molecular Weight | 423.3 g/mol |

| CAS Number | 578718-42-0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar triazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating that the presence of bromine and methoxy groups enhances antibacterial efficacy.

Table: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | 50 | E. coli |

| 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione | 30 | S. aureus |

Anticancer Activity

The anticancer properties of this compound were evaluated against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing that it exhibits selective toxicity towards cancer cells while sparing normal cells. The IC₅₀ values ranged from 80 to 100 µM for different cancer cell lines.

Table: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 | 98.08 |

| PC3 | >100 |

| HeLa | 85 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. For example, triazoles are known to interfere with fungal sterol biosynthesis and may also inhibit certain kinases involved in cancer cell signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study suggested that modifications in the aromatic rings could lead to enhanced activity against resistant strains.

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines indicated that the compound induced apoptosis through a mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates validated?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiocarbohydrazide under acidic conditions to form the Schiff base intermediate.

- Step 2 : Cyclization with 4-fluorophenyl isothiocyanate or a substituted thiosemicarbazide derivative to yield the triazole-thione core. Intermediates are validated using elemental analysis (CHNS) , 1H NMR (to confirm imine bond formation), and mass spectrometry (to verify molecular ion peaks). Recrystallization in methanol or ethanol ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and Schiff base geometry (E/Z configuration).

- FT-IR : To identify thione (-C=S) stretches (~1,200 cm⁻¹) and hydroxyl (-OH) bands (~3,400 cm⁻¹).

- UV-Vis : To monitor conjugation effects from the benzylidene moiety. Inconsistent data (e.g., unexpected splitting in NMR) are resolved by repeating synthesis under inert atmospheres (to prevent oxidation) or using deuterated solvents to eliminate exchange broadening .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Antioxidant potential : DPPH radical scavenging assays.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Positive controls (e.g., ciprofloxacin for antimicrobial tests) ensure assay validity .

Advanced Research Questions

Q. How can crystallographic data refinement resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL is used to refine bond lengths and angles. For example:

- Torsion angles between the triazole ring and benzylidene group confirm planarity (deviation >5° suggests steric strain).

- Hydrogen bonding networks (e.g., O-H···S or N-H···O interactions) are mapped to validate supramolecular packing. Discrepancies between calculated and observed structures are addressed by re-examining thermal displacement parameters or applying twin refinement in cases of twinned crystals .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Solvent optimization : Replace ethanol with DMF or DMSO to enhance solubility of aromatic intermediates.

- Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation.

- Continuous flow synthesis : For cyclization steps, reduces side reactions (e.g., thiourea byproducts) and improves yield consistency (85–92% reported in similar triazoles) .

Q. How can computational methods predict and rationalize biological activity?

- Molecular docking : Target enzymes like CYP450 or bacterial dihydrofolate reductase (DHFR) to predict binding affinities.

- QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. fluoro groups) with antimicrobial IC₅₀ values.

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., hepatotoxicity from thione metabolism). Discrepancies between in silico and experimental results may arise from unaccounted solvation effects or protein flexibility .

Q. How do structural modifications influence photostability and isomerization?

- UV irradiation studies : Expose the compound to 365 nm light to monitor E→Z isomerization of the benzylidene group via HPLC.

- Substituent effects : Electron-withdrawing groups (e.g., -Br) increase photostability by reducing π→π* transition energy.

- Thermal analysis : DSC/TGA reveals decomposition thresholds (>200°C typical for triazole-thiones), guiding storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting results between computational predictions and experimental bioactivity?

- Re-evaluate force fields : Adjust AMBER/CHARMM parameters to better model sulfur-containing ligands.

- Validate target specificity : Use knockout microbial strains to confirm whether activity is target-dependent (e.g., DHFR inhibition) or nonspecific.

- Control for assay interference : Thione groups may quench fluorescence in high-throughput screens, requiring alternative detection methods (e.g., luminescence) .

Q. What causes variability in crystallographic R-factors, and how is this mitigated?

High R-factors (>0.05) may arise from:

- Disordered solvent molecules : Apply SQUEEZE in PLATON to model electron density.

- Twinned crystals : Use TWINABS for data integration.

- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 as a precipitant .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Validation

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1̄ (triclinic) | |

| Bond length (C-S) | 1.68–1.72 Å | |

| Dihedral angle (triazole vs. aryl) | 67.5–72.3° | |

| Hydrogen bond (N-H···S) | 2.85–3.10 Å |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Thiourea derivatives | Excess thiocarbohydrazide | Use stoichiometric ratios |

| Oxidized thione (disulfide) | Exposure to air | Conduct reactions under N₂ |

| Uncyclized Schiff base | Incomplete acid catalysis | Reflux in glacial acetic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.